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5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one

flavor potency use level FEMA GRAS

5‑Ethyl‑2‑hydroxy‑3‑methylcyclopent‑2‑en‑1‑one (ethylcyclotene, FEMA is a cyclic α‑hydroxy enone belonging to the cyclopentenolone class of flavor compounds. It is the 5‑ethyl‑3‑methyl homolog of cyclotene (methylcyclopentenolone).

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 53263-58-4
Cat. No. B1584483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
CAS53263-58-4
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCC1CC(=C(C1=O)O)C
InChIInChI=1S/C8H12O2/c1-3-6-4-5(2)7(9)8(6)10/h6,9H,3-4H2,1-2H3
InChIKeyARHWUYVUNJLMRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in ethanol, fat, propylene glycol

5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one (CAS 53263-58-4): Procurement‑Grade Identity & Baseline


5‑Ethyl‑2‑hydroxy‑3‑methylcyclopent‑2‑en‑1‑one (ethylcyclotene, FEMA 3454) is a cyclic α‑hydroxy enone belonging to the cyclopentenolone class of flavor compounds. It is the 5‑ethyl‑3‑methyl homolog of cyclotene (methylcyclopentenolone). The compound is a clear to pale‑yellow liquid with a malty, caramellic odor profile [REFS‑1] and is authorized as a flavoring agent in the US (FEMA GRAS), EU (FL No. 07.118), and internationally (JECFA 423) [REFS‑2]. Its moderate lipophilicity (log P = 1.33) and boiling point of ~260 °C [REFS‑3] make it suitable for both thermal‑process and ambient flavor applications.

Why Cyclotene (Methylcyclopentenolone) Cannot Replace 5‑Ethyl‑2‑hydroxy‑3‑methylcyclopent‑2‑en‑1‑one in Flavor Formulations


Although cyclotene (FEMA 2700) and ethylcyclotene (FEMA 3454) share a cyclopentenolone core, their sensory potency, aroma character, and regulatory approvals differ sharply. The ethyl group in the 5‑position substantially alters the log P, vapor pressure, and receptor‑level recognition, resulting in a malty–caramellic profile that is distinct from cyclotene’s nutty–maple character [REFS‑1]. Substituting cyclotene for ethylcyclotene, even at higher doses, cannot reproduce the same flavor signature, and regulatory frameworks treat them as separate substances with independent FEMA, JECFA, and EU FL numbers [REFS‑2]. The quantitative evidence below demonstrates that these two cyclopentenolones are not interchangeable in formulated products.

5‑Ethyl‑2‑hydroxy‑3‑methylcyclopent‑2‑en‑1‑one: Head‑to‑Head Quantitative Differentiation Guide


Flavor Potency Advantage: 5‑ to 9‑Fold Lower Use Levels Than Cyclotene in Food Applications

The FEMA‑recommended use levels for 5‑ethyl‑2‑hydroxy‑3‑methylcyclopent‑2‑en‑1‑one are 5‑ to 9‑fold lower than those for cyclotene across multiple food categories, demonstrating markedly higher flavor potency. In non‑alcoholic beverages, the target compound is used at 2.0 mg kg⁻¹ versus 11 mg kg⁻¹ for cyclotene; in candies, 2.0 mg kg⁻¹ versus 18 mg kg⁻¹; and in baked goods, 2.0 mg kg⁻¹ versus 13 mg kg⁻¹ [REFS‑1][REFS‑2]. This potency advantage translates directly into lower ingredient cost‑in‑use and reduced risk of off‑taste from excessive dosing.

flavor potency use level FEMA GRAS cyclotene flavor formulation

Aroma Profile Differentiation: Malty–Caramellic vs. Nutty–Maple Character

The target compound is consistently described as imparting a malty, caramellic odor (odor type: malty) when evaluated at 1 % in propylene glycol [REFS‑1], whereas cyclotene is characterized as nutty, maple‑like, or maple‑licorice in dilute solution [REFS‑2]. This qualitative sensory divergence—malty/caramellic versus nutty/maple—indicates activation of distinct olfactory receptor combinations and cannot be bridged by blending or concentration adjustment of the methyl analog.

aroma profile odor description sensory differentiation flavor type organoleptic

Lipophilicity (log P) and Phase Partitioning: 3‑Fold Higher log P Drives Superior Fat Solubility

The calculated log P of 5‑ethyl‑2‑hydroxy‑3‑methylcyclopent‑2‑en‑1‑one is 1.33 [REFS‑1], compared with a log P of approximately 0.4 for cyclotene [REFS‑2]. This 3‑fold increase in lipophilicity (≈0.9 log P units) predicts significantly greater partitioning into fat and oil phases, which is critical for flavor delivery in full‑fat dairy, chocolate, baked goods, and meat products. The higher log P also correlates with lower water solubility and slower release, providing longer‑lasting flavor perception in finished goods.

log P lipophilicity solubility partition coefficient flavor release

Regulatory Distinctiveness: Separate FEMA/JECFA Numbers Ensure Compliance‑Specific Procurement

5‑Ethyl‑2‑hydroxy‑3‑methylcyclopent‑2‑en‑1‑one carries its own unique regulatory identifiers: FEMA 3454, JECFA 423, EU FL No. 07.118, and CoE 11078 [REFS‑1][REFS‑2]. Cyclotene uses an entirely separate set: FEMA 2700, JECFA 418, and EU FL No. 07.056 [REFS‑3]. The assignment of distinct identifiers reflects independent safety evaluations and approved use levels. Interchanging these substances in a commercial formulation risks non‑compliance with food additive regulations, potential recall, and re‑labeling costs. Procurement must specify FEMA 3454 to guarantee regulatory alignment in US, EU, and Codex‑referencing markets.

food regulation FEMA JECFA flavor legislation procurement compliance

Isomeric Specificity: 5‑Ethyl‑3‑methyl Substitution Pattern Confers Unique Sensory and Physical Properties

The commercial name 'ethylcyclotene' encompasses several structural isomers. The target compound bears the ethyl group at C‑5 and the methyl group at C‑3 of the cyclopentenone ring [REFS‑1]. In contrast, the regioisomer 3‑ethyl‑2‑hydroxy‑2‑cyclopenten‑1‑one (CAS 21835‑01‑8, FEMA 3152) carries the ethyl at C‑3 and no methyl substituent, and is described as sweet, caramel, maple, and smoky with a molecular weight of 126.15 g mol⁻¹ versus 140.18 g mol⁻¹ for the target [REFS‑2]. The additional methyl group in the target increases molecular weight, alters ring electronics, and shifts the odor spectrum toward maltier and less smoky notes. Using the incorrect ethylcyclotene isomer introduces an unintended smoky‑maple character that diverges from the target malty‑caramellic profile.

isomerism structure-odor relationship regioisomer ethyl position flavor specificity

Optimal Deployment Scenarios for 5‑Ethyl‑2‑hydroxy‑3‑methylcyclopent‑2‑en‑1‑one Based on Verified Evidence


High‑Fat, Thermally Processed Foods Requiring Robust Malty–Caramel Notes

With a log P of 1.33 enabling better fat partitioning and a boiling point of ~260 °C, 5‑ethyl‑2‑hydroxy‑3‑methylcyclopent‑2‑en‑1‑one is ideally suited for baked goods, chocolate, and full‑fat dairy applications where cyclotene (log P ≈ 0.4) would exhibit poorer fat retention and faster volatility losses during baking or extrusion [REFS‑1][REFS‑2]. The recommended FEMA use level of 2.0 mg kg⁻¹ in baked goods and 1.0 mg kg⁻¹ in dairy products ensures cost‑effective flavor delivery without off‑taste risk.

Malt‑Forward Beverage and Confectionery Flavor Formulations

The distinct malty‑caramellic odor profile differentiates this compound from cyclotene’s nutty‑maple character, making it the preferred choice for malt‑based beverages, caramel‑centric confectionery, and coffee‑type flavors [REFS‑1]. At recommended use levels of 2.0 mg kg⁻¹ in non‑alcoholic beverages and candies [REFS‑2], it provides a clean, authentic malty note without the nutty overtones that would be discordant in a malt or caramel flavor target.

Regulatory‑Sensitive Export Formulations Requiring Dual US/EU Compliance

Because 5‑ethyl‑2‑hydroxy‑3‑methylcyclopent‑2‑en‑1‑one holds independent FEMA 3454 (US) and FL 07.118 (EU) approvals, with JECFA 423 international endorsement, it simplifies regulatory dossiers for products destined for multiple jurisdictions [REFS‑1]. Substituting a different cyclopentenolone (e.g., FEMA 2700 or FEMA 3152) would necessitate re‑approval or labeling modification, adding time and cost to market entry in regulated food and beverage sectors.

Authentic Roasted Coffee and Caramel Flavor Reproduction

5‑Ethyl‑2‑hydroxy‑3‑methylcyclopent‑2‑en‑1‑one has been identified as a volatile constituent of roasted Arabica coffee beans [REFS‑1], reinforcing its natural‑identical status and suitability for authentic coffee flavor reconstitution. Combined with its higher potency (5‑ to 9‑fold lower use levels vs cyclotene), it enables precise, true‑to‑nature roasted‑coffee flavor profiles without the nutty artifact introduced by methyl‑only analogs.

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